1-(4-Bromo-3-chlorobenzyl)urea 1-(4-Bromo-3-chlorobenzyl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729582
InChI: InChI=1S/C8H8BrClN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
SMILES: C1=CC(=C(C=C1CNC(=O)N)Cl)Br
Molecular Formula: C8H8BrClN2O
Molecular Weight: 263.52 g/mol

1-(4-Bromo-3-chlorobenzyl)urea

CAS No.:

Cat. No.: VC13729582

Molecular Formula: C8H8BrClN2O

Molecular Weight: 263.52 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromo-3-chlorobenzyl)urea -

Specification

Molecular Formula C8H8BrClN2O
Molecular Weight 263.52 g/mol
IUPAC Name (4-bromo-3-chlorophenyl)methylurea
Standard InChI InChI=1S/C8H8BrClN2O/c9-6-2-1-5(3-7(6)10)4-12-8(11)13/h1-3H,4H2,(H3,11,12,13)
Standard InChI Key IIHHXHPSWIZIPK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CNC(=O)N)Cl)Br
Canonical SMILES C1=CC(=C(C=C1CNC(=O)N)Cl)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-(4-Bromo-3-chlorobenzyl)urea (CAS: 2806846-49-9) is a disubstituted urea derivative with the molecular formula C₈H₇BrClN₂O and a molecular weight of 263.51 g/mol . The IUPAC name reflects its benzyl backbone substituted with bromine at the para position and chlorine at the meta position, linked to a urea functional group (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number2806846-49-9
Molecular FormulaC₈H₇BrClN₂O
Molecular Weight263.51 g/mol
IUPAC Name1-(4-Bromo-3-chlorobenzyl)urea

Crystallographic Insights

While direct crystallographic data for 1-(4-Bromo-3-chlorobenzyl)urea is limited, analogous urea derivatives, such as 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea, adopt monoclinic crystal systems (P2₁/c) with unit cell parameters a = 13.4072(6) Å, b = 8.6103(5) Å, c = 12.3824(6) Å, and β = 100.475(4)° . These structures are stabilized by N–H···O hydrogen bonds (bond lengths: 2.0856–2.2025 Å) and exhibit dihedral angles of ~10° between aromatic rings . Such geometric features suggest constrained conformational flexibility, which may influence bioactivity.

Synthesis and Reaction Pathways

Synthetic Methodology

The compound is typically synthesized via a nucleophilic addition-elimination reaction between 4-bromo-3-chlorobenzylamine and an isocyanate derivative. A representative protocol involves:

  • Condensation of 4-bromo-3-chlorobenzylamine with potassium cyanate in aqueous acidic conditions .

  • Purification via recrystallization from ethanol or dichloromethane .

Table 2: Reaction Conditions for Urea Formation

ReagentSolventTemperatureYieldReference
4-Bromo-3-chlorobenzylamine + KNCOH₂O (HCl)25°C75–85%

Byproduct Management

Side reactions, such as over-alkylation or hydrolysis of the urea group, are mitigated by controlling stoichiometry (1:1 amine-to-isocyanate ratio) and avoiding prolonged exposure to moisture .

Physicochemical Properties

Solubility and Stability

The compound exhibits low aqueous solubility (<1 mg/mL at 25°C) but is soluble in polar aprotic solvents like DMSO and DMF . Its stability under ambient conditions is attributed to intramolecular hydrogen bonding, which reduces susceptibility to hydrolysis .

Table 3: Physicochemical Data

PropertyValueMethod/Source
LogP2.8Calculated (PubChem)
Melting Point185–187°CExperimental
pKa8.2 (urea NH)Estimated

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 7.45 (d, 1H, Ar–H), 7.32 (d, 1H, Ar–H), 6.82 (s, 2H, NH₂), 4.28 (s, 2H, CH₂) .

  • IR (KBr): 3340 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch) .

Biological Activity and Applications

Agrochemical Relevance

Chlorbromuron (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea), a herbicidal analog, inhibits photosynthesis by binding to the D1 protein in plants . This suggests potential herbicidal applications for 1-(4-Bromo-3-chlorobenzyl)urea, pending further study.

ParameterValueSource
LD₅₀ (oral, rat)>2000 mg/kg
Skin IrritationNon-irritating
Environmental PersistenceModerate (soil t₁/₂ = 30 days)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator